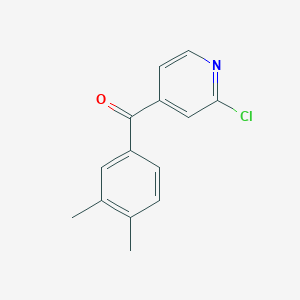
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone (CPDM) is a synthetic compound that has a wide range of applications in scientific research. It is widely used in the synthesis of various organic compounds and its ability to serve as a precursor to other compounds makes it a valuable tool for the scientific community. CPDM is also used in the development of pharmaceuticals and in the production of agrochemicals.
Applications De Recherche Scientifique
Synthesis and Applications in Antimicrobial and Antioxidant Activities
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone and its derivatives have been utilized in the synthesis of compounds with potential antimicrobial and antioxidant activities. For instance, Thirunarayanan (2015) synthesized a series of 3,4-dimethyl phenyl bicyclo methanones, exhibiting significant antimicrobial and antioxidant properties against various bacterial and fungal strains (Thirunarayanan, 2015).
Structural Analysis
B. Lakshminarayana et al. (2009) conducted a study focusing on the crystal and molecular structure analysis of a compound closely related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone. This research provides insights into the molecular structure and intermolecular interactions of such compounds (B. Lakshminarayana et al., 2009).
Role in Biotransformation Processes
Research by Y. Ni, Jieyu Zhou, and Zhi-hao Sun (2012) explored the production of key chiral intermediates for pharmaceutical applications using microorganisms. This includes the stereoselective reduction of compounds structurally similar to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).
Molecular Docking and Hirshfeld Surface Analysis
The compound has also been a subject of molecular docking and Hirshfeld surface analysis, as studied by B. Lakshminarayana et al. (2018). These analyses are crucial for understanding the molecular interactions and potential pharmaceutical applications of such compounds (B. Lakshminarayana et al., 2018).
Spectroscopic and Quantum Chemical Investigation
Nilavanathi Arasu et al. (2019) investigated the characteristics of a similar compound using Density Functional Theory. Such studies are essential for confirming the molecular structure and understanding the chemical properties of these compounds (Nilavanathi Arasu et al., 2019).
Isomorphous Analysis
V. Rajni Swamy et al. (2013) conducted research on isomorphous structures related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone, highlighting the role of chlorine-methyl exchange in molecular structures (V. Rajni Swamy et al., 2013).
Molecular Docking and Antimicrobial Activity
C. Sivakumar et al. (2021) examined the molecular structure, spectroscopic characteristics, and antimicrobial activity of a compound structurally related to (2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone, contributing to the understanding of its biological activities (C. Sivakumar et al., 2021).
Mécanisme D'action
Target of Action
A structurally similar compound, (2-chloropyridin-4-yl)methanamine hydrochloride, is known to selectively inhibit loxl2 . LOXL2 is an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix, playing a crucial role in tissue remodeling.
Mode of Action
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it may inhibit the enzymatic activity of LOXL2, thereby affecting the crosslinking of collagen and elastin .
Result of Action
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it could potentially affect tissue remodeling processes by inhibiting LOXL2 activity .
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-16-13(15)8-12/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJFZCCRLGDZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-yl)(3,4-dimethylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


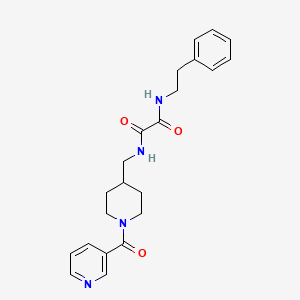
![5-Bromo-2-[[1-(oxolan-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369977.png)
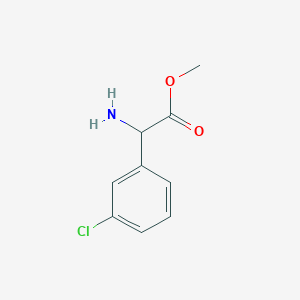
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)

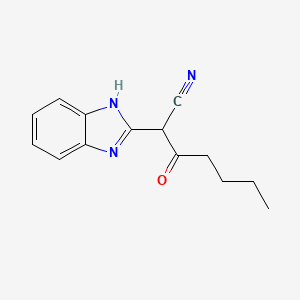
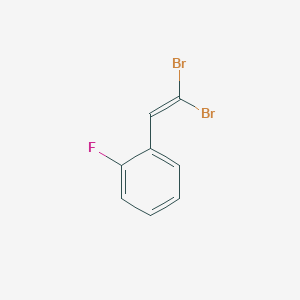
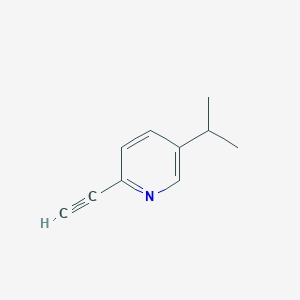
![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)-4-methylpiperidine](/img/structure/B2369988.png)


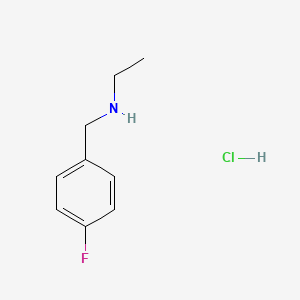
![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)